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Compound of Interest

Compound Name: Molybdenum--rhenium (1/3)

Cat. No.: B15488693 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

optimizing the weldability of Molybdenum-Rhenium (Mo-Re) alloys.

Frequently Asked Questions (FAQs)
Q1: Why is Rhenium added to Molybdenum for welding applications?

A1: Molybdenum, while possessing a high melting point and strength, is inherently brittle at

room temperature and prone to oxidation at high temperatures. The addition of rhenium

significantly improves its weldability and mechanical properties in several ways.[1][2] Rhenium

enhances the ductility of molybdenum, reduces its ductile-to-brittle transition temperature

(DBTT), and increases its recrystallization temperature, which improves high-temperature

performance.[1] This "rhenium effect" makes the alloy less susceptible to cracking during and

after welding.

Q2: What are the most common welding defects observed in Mo-Re alloys and what causes

them?

A2: The most prevalent welding defects in Mo-Re alloys are porosity, cracking (such as hot

cracking and reheat cracking), and the formation of brittle intermetallic compounds. These

issues primarily arise from the high reactivity of molybdenum with atmospheric gases like

oxygen, nitrogen, and hydrogen, especially at elevated temperatures. Contaminants on the

material surface can also introduce impurities into the weld pool, leading to these defects.
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Additionally, improper welding parameters, such as excessive heat input or rapid cooling rates,

can contribute to defect formation.

Q3: Which welding methods are recommended for Mo-Re alloys?

A3: Electron Beam Welding (EBW) and Laser Beam Welding (LBW) are highly recommended

for Mo-Re alloys. EBW is performed in a vacuum, which minimizes the risk of contamination

from atmospheric gases.[3] LBW offers a concentrated heat source, resulting in a small heat-

affected zone (HAZ) and fine grain structure in the weld, which is beneficial for mechanical

properties.[1] Both methods provide precise control over the welding parameters, which is

crucial for these sensitive materials.

Q4: Is preheating and post-weld heat treatment (PWHT) necessary for Mo-Re alloy welding?

A4: Yes, preheating and PWHT are often critical steps for ensuring the integrity of Mo-Re

welds. Preheating the base material before welding helps to reduce the thermal gradient, which

minimizes distortion and the risk of cracking.[4] PWHT, such as stress relieving, is performed

after welding to reduce residual stresses that have developed during the welding process and

to temper any hardened zones, thereby improving the toughness and ductility of the weldment.

Troubleshooting Guide
This guide addresses specific issues that may be encountered during the welding of Mo-Re

alloys.
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Issue Potential Causes Recommended Solutions

Porosity in the Weld

- Inadequate shielding gas

coverage. - Contaminants on

the base metal or filler material

(e.g., oil, grease, oxides). -

High welding speed, trapping

gases in the molten pool. -

Moisture in the shielding gas

or on the material surface.

- Ensure proper shielding gas

flow rate and coverage. -

Thoroughly clean the base

metal and filler material before

welding. - Optimize welding

speed to allow gases to

escape. - Use high-purity

shielding gas and ensure all

components are dry.

Cracking (Hot Cracking /

Reheat Cracking)

- High thermal stresses due to

rapid cooling. - Presence of

impurities that form low-

melting-point films at grain

boundaries. - Incorrect filler

material selection. - High

residual stresses in the

weldment.

- Implement preheating to

reduce the cooling rate. - Use

high-purity base and filler

materials. - Select a filler metal

that is compatible with the

base alloy and provides good

crack resistance. - Perform

post-weld heat treatment to

relieve residual stresses.

Brittle Weld / Low Ductility

- Grain coarsening in the weld

metal and heat-affected zone

(HAZ). - Formation of brittle

intermetallic compounds. -

Contamination from

atmospheric gases.

- Use a low heat input welding

process (e.g., laser or electron

beam welding) to minimize

grain growth. - Optimize

welding parameters to control

the microstructure. - Ensure a

clean welding environment and

use high-purity shielding gas

or a vacuum.

Incomplete Fusion or

Penetration

- Insufficient heat input. -

Incorrect joint design or fit-up. -

Too fast of a travel speed.

- Increase welding current or

energy density. - Ensure

proper joint preparation with an

appropriate root gap. - Reduce

the welding travel speed.
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Data Presentation
Table 1: Laser Welding Parameters and Mechanical Properties of Mo-5Re Alloy Welds

Parameter Set
Defocusing
Amount (mm)

Power (kW)
Welding Speed
(m/min)

Maximum
Tensile
Strength (MPa)

1 0 1.7 2 245.0

2 0.5 1.7 4 64.5

Additional

parameter sets

and results can

be found in the

cited literature.

Source: Adapted from a study on single-mode fiber laser welding of Mo-Re alloys.

Experimental Protocols
1. Protocol for Laser Welding of Mo-Re Alloy Sheet

Objective: To determine the effect of laser welding parameters on the mechanical properties

of Mo-Re alloy joints.

Materials: Mo-5Re alloy sheets (e.g., 0.5 mm thickness).

Equipment: Single-mode fiber laser welding system, tensile testing machine.

Methodology:

Prepare the Mo-Re alloy sheets by cleaning the surfaces to remove any contaminants.

Set up the laser welding system with the desired parameters for power, welding speed,

and defocusing amount based on an orthogonal test design (see Table 1 for examples).
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Conduct the welding in a controlled atmosphere with an appropriate shielding gas (e.g.,

Argon) to prevent oxidation.

After welding, visually inspect the joints for any defects such as cracks or porosity.

Prepare tensile test specimens from the welded sheets according to standard

specifications.

Perform tensile testing on the specimens to determine the ultimate tensile strength and

elongation.

Analyze the results to identify the optimal welding parameters for achieving the desired

mechanical properties.

2. Protocol for Evaluating Weld Quality

Objective: To assess the quality of Mo-Re alloy welds through metallographic and

mechanical testing.

Materials: Welded Mo-Re alloy samples.

Equipment: Optical microscope, Scanning Electron Microscope (SEM), Vickers

microhardness tester, tensile testing machine.

Methodology:

Metallographic Examination:

Cut a cross-section of the weld.

Mount, grind, and polish the cross-section to a mirror finish.

Etch the polished surface to reveal the microstructure of the weld metal, heat-affected

zone (HAZ), and base metal.

Examine the microstructure using an optical microscope and SEM to identify any

defects (e.g., pores, micro-cracks) and to characterize the grain structure.
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Microhardness Testing:

Perform Vickers microhardness measurements across the weld cross-section (base

metal, HAZ, and weld metal) to evaluate the hardness distribution.

Mechanical Testing:

Conduct tensile tests on specimens machined from the welded joint to determine the

ultimate tensile strength, yield strength, and elongation.

Perform bend tests to assess the ductility and soundness of the weld.
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Caption: Experimental workflow for Mo-Re alloy welding.
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Caption: Troubleshooting logic for Mo-Re weld defects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15488693#improving-the-weldability-of-molybdenum-
rhenium-alloys]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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